Tert-butyl 4-bromo-2-chlorobenzylcarbamate
Description
Significance of N-Protected Benzylamines as Synthetic Intermediates
N-protected benzylamines are crucial intermediates in a vast array of organic transformations. The benzylamine (B48309) moiety itself is a common structural motif in many biologically active compounds. The protection of the nitrogen atom, often with a group like tert-butoxycarbonyl (Boc), is a critical strategy in multi-step syntheses. nih.govnih.gov This protection renders the amine nucleophilicity inert, allowing for selective reactions to be carried out at other positions of the molecule without interference from the otherwise reactive amino group. nih.gov
The Boc protecting group is particularly favored due to its stability under a wide range of reaction conditions, including those involving nucleophiles and bases, and its facile removal under acidic conditions. nih.govnih.gov This orthogonality allows for a planned and controlled deprotection at a desired stage of the synthesis, unmasking the amine for subsequent functionalization. The use of N-Boc protected benzylamines enables chemists to introduce the benzylamine scaffold into molecules and then further elaborate the structure, for instance, through acylation, alkylation, or participation in coupling reactions.
Contextual Role of Halogenated Aromatic Systems in Chemical Research
Halogenated aromatic systems are of paramount importance in modern chemical research, particularly in the development of pharmaceuticals and agrochemicals. The introduction of halogen atoms onto an aromatic ring can profoundly influence a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. google.comdocbrown.info For example, halogenation is a common strategy to block sites of metabolism, thereby enhancing the in vivo lifetime of a drug candidate.
Furthermore, the carbon-halogen bond serves as a versatile synthetic handle for a variety of cross-coupling reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. nih.gov These powerful transformations allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks from simpler, halogenated precursors. The specific combination of a bromine and a chlorine atom on the benzene (B151609) ring of Tert-butyl 4-bromo-2-chlorobenzylcarbamate offers differential reactivity, potentially allowing for selective cross-coupling at one position over the other.
Research Gaps and Opportunities in the Chemistry of this compound
Despite the clear potential stemming from its structural components, a detailed exploration of the chemistry of this compound (CAS Number: 864266-10-4) in the scientific literature is notably limited. bicbiotech.com While the synthesis of its precursor, (4-bromo-2-chlorophenyl)methanamine (B1293147), can be inferred from general methods for the reduction of corresponding benzonitriles or benzaldehydes, and the subsequent Boc protection is a standard procedure, specific studies detailing optimized reaction conditions, yields, and comprehensive characterization are scarce. bldpharm.com
This lack of dedicated research presents a significant opportunity. The di-halogenated aromatic ring is primed for sequential and site-selective cross-coupling reactions, making this compound a potentially valuable building block for the synthesis of diverse libraries of compounds. For instance, one halogen could be replaced via a Suzuki coupling, followed by a different transformation at the second halogen site. The benzylcarbamate moiety itself can be deprotected to reveal a primary amine, which can then be functionalized in numerous ways to introduce further diversity.
The exploration of this compound in the synthesis of novel scaffolds for medicinal chemistry is a particularly promising avenue. The combination of the halogenated aromatic ring and the benzylamine core is present in a number of biologically active molecules. Therefore, developing synthetic methodologies that utilize this building block could lead to the discovery of new therapeutic agents. Further research is warranted to fully elucidate its reactivity and showcase its utility in the synthesis of complex and valuable molecules.
Interactive Data Tables
Below are interactive tables detailing the properties of the key compounds discussed in this article.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 864266-10-4 | C12H15BrClNO2 | 320.61 |
| (4-bromo-2-chlorophenyl)methanamine | 771574-32-4 | C7H7BrClN | 220.50 |
| Di-tert-butyl dicarbonate (B1257347) | 24424-99-5 | C10H18O5 | 218.25 |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(4-bromo-2-chlorophenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO2/c1-12(2,3)17-11(16)15-7-8-4-5-9(13)6-10(8)14/h4-6H,7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIRUAQDCKGGMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tert Butyl 4 Bromo 2 Chlorobenzylcarbamate and Analogs
Primary Amine Precursor Synthesis: 4-bromo-2-chlorobenzylamine Derivatives
The synthesis of 4-bromo-2-chlorobenzylamine is a multi-step process that begins with the regioselective halogenation of a suitable toluene (B28343) precursor. Two primary routes are considered: the bromination of 2-chlorotoluene (B165313) and the chlorination of 4-bromotoluene (B49008). Both pathways converge to form 4-bromo-2-chlorotoluene (B1273142), which is then further functionalized to introduce the aminomethyl group.
Halogenation Strategies for Benzylamine (B48309) Precursors
The regiochemical outcome of electrophilic aromatic substitution is dictated by the directing effects of the substituents already present on the benzene (B151609) ring. In the case of substituted toluenes, the interplay between the activating methyl group and a deactivating halogen atom is critical for achieving the desired 2,4-dihalo substitution pattern.
The synthesis can commence from 2-chlorotoluene. In this molecule, the methyl group is an activating, ortho-, para-director, while the chlorine atom is a deactivating, ortho-, para-director. Electrophilic attack is preferentially directed by the more powerfully activating methyl group. However, the position para to the methyl group is already occupied by the chlorine atom, and the ortho positions are sterically hindered. The chlorine atom directs incoming electrophiles to its own ortho and para positions. The position para to the chlorine (C4) is the most electronically favored and sterically accessible site for substitution.
Therefore, the electrophilic bromination of 2-chlorotoluene, typically using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃), yields 4-bromo-2-chlorotoluene as the major product. The reaction is highly selective due to the synergistic directing effects and steric factors. masterorganicchemistry.comyoutube.com The transition state for bromination is significantly influenced by the stability of the intermediate carbocation (the sigma complex), favoring the isomer where the positive charge is most stabilized. masterorganicchemistry.com
An alternative pathway begins with 4-bromotoluene. Here, both the methyl group and the bromine atom are ortho-, para-directors. The activating methyl group strongly directs incoming electrophiles to its ortho positions (C2 and C6). The deactivating bromo group also directs to its ortho positions (C3 and C5). The directing effect of the activating methyl group is dominant, leading to chlorination at the C2 position.
Formation of the Benzylamine Moiety
Once 4-bromo-2-chlorotoluene is obtained, the next stage involves converting the methyl group into a benzylamine functionality. This is typically achieved not by direct amination, but by first oxidizing the methyl group to an aldehyde or converting it to a nitrile, followed by reductive amination or nitrile reduction, respectively.
This pathway first requires the conversion of 4-bromo-2-chlorotoluene to the corresponding aldehyde, 4-bromo-2-chlorobenzaldehyde (B143073). nih.govsigmaaldrich.com A common industrial method for this is the free-radical side-chain chlorination of the toluene derivative to yield a benzal chloride (a dichloromethyl group), which is subsequently hydrolyzed to the aldehyde. ncert.nic.in
With the aldehyde in hand, reductive amination provides a direct route to the primary amine. This one-pot reaction involves the treatment of the aldehyde with an ammonia (B1221849) source (such as ammonia or ammonium (B1175870) formate) to form an intermediate imine. The imine is not isolated but is reduced in situ by a suitable reducing agent. A variety of reagents can be employed, chosen for their selectivity in reducing the C=N double bond of the imine without affecting the aldehyde.
Key reducing agents for this transformation include:
Sodium Cyanoborohydride (NaBH₃CN): Highly selective for imines over carbonyls, making it a classic choice for direct reductive amination.
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN that is also highly effective.
Catalytic Hydrogenation: The use of hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C), Raney Nickel, or Platinum is a common method. acs.org
Other Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) can also be used, though it is less selective and may require careful pH control or a stepwise procedure. ncert.nic.in
| Reagent System | Amine Source | Typical Conditions | Selectivity |
| Sodium Cyanoborohydride (NaBH₃CN) | Ammonia/Ammonium Acetate (B1210297) | Methanol (B129727), pH 6-7 | High for imine reduction |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Ammonia/Ammonium Acetate | Dichloroethane (DCE), Acetic Acid | High for imine reduction |
| H₂ / Catalyst (Pd/C, Raney Ni) | Ammonia | Methanol or Ethanol, Elevated pressure | Reduces C=O and C=N |
| Sodium Borohydride (NaBH₄) | Ammonia | Methanol | Can reduce aldehydes, often used stepwise |
An alternative and widely used method is the reduction of a benzonitrile (B105546) intermediate. The required 4-bromo-2-chlorobenzonitrile (B136228) can be synthesized from 4-bromo-2-chlorobenzaldehyde by reaction with hydroxylamine (B1172632) to form an oxime, followed by dehydration. chemicalbook.com Another route involves a Sandmeyer-type reaction starting from 4-amino-2-chlorobenzonitrile. guidechem.com
The reduction of the nitrile group (-C≡N) to a primary amine group (-CH₂NH₂) is a robust and high-yielding transformation. The carbon-nitrogen triple bond is fully reduced to a single bond. chemguide.co.uk This conversion is commonly achieved using two main classes of reagents:
Complex Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines. doubtnut.comvedantu.comlibretexts.org The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to quench the reaction and protonate the resulting amine. libretexts.orgstudymind.co.uk Sodium borohydride is generally not strong enough to reduce nitriles. chemguide.co.uk
Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. chemguide.co.uk Catalysts like Raney Nickel, palladium, or platinum are effective for this transformation. acs.orgstudymind.co.uk This method is often preferred in industrial settings as it avoids the use of pyrophoric metal hydrides.
The choice between these pathways often depends on the scale of the synthesis and the presence of other functional groups in the molecule that might be sensitive to the reducing conditions.
Direct Amination Methodologies
Direct amination involves the reaction of a suitable precursor, typically a benzyl (B1604629) halide, with an amine source. One common method is the reaction of 4-bromo-2-chlorobenzyl bromide with ammonia or an ammonia equivalent. This nucleophilic substitution reaction directly introduces the amino group to the benzylic position.
A typical procedure involves dissolving the benzyl bromide in a suitable solvent, such as a mixture of water and an organic solvent like tetrahydrofuran (THF), and treating it with an excess of aqueous ammonia. The reaction progress is monitored, and upon completion, the product is extracted and purified. The use of a large excess of ammonia helps to minimize the formation of the secondary and tertiary amine byproducts.
Alternatively, other nitrogen sources can be utilized. For instance, the reaction of the benzyl halide with sodium azide (B81097) to form a benzyl azide, followed by reduction, provides another pathway to the primary amine.
Carbamate (B1207046) Formation and N-Protection Strategies
Once the 4-bromo-2-chlorobenzylamine is obtained, the next crucial step is the introduction of the tert-butoxycarbonyl (Boc) protecting group to form the final product, tert-butyl 4-bromo-2-chlorobenzylcarbamate. This is a standard protection strategy for amines in organic synthesis.
Synthesis of the Tert-butyl Carbamate Moiety
The most common method for the introduction of the Boc group is the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.net This reaction is generally high-yielding and proceeds under mild conditions.
The reaction involves the nucleophilic attack of the primary amine of 4-bromo-2-chlorobenzylamine on one of the carbonyl carbons of Boc₂O. organic-chemistry.org This leads to the formation of a carbamic acid intermediate, which subsequently loses carbon dioxide and tert-butanol (B103910) to yield the stable tert-butyl carbamate. The reaction is typically carried out in the presence of a base to neutralize the acidic proton of the amine and facilitate the reaction.
Commonly used bases include triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), or an inorganic base like sodium bicarbonate. nih.gov The choice of solvent can vary, with dichloromethane (B109758) (DCM), tetrahydrofuran (THF), and acetonitrile (B52724) being common options. nih.gov The reaction is often performed at room temperature and is usually complete within a few hours.
A representative procedure would involve dissolving 4-bromo-2-chlorobenzylamine in DCM, followed by the addition of a base and then Boc₂O. After stirring for a designated period, the reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts, dried, and concentrated to afford the desired this compound.
Table 1: Representative Conditions for Boc Protection of Benzylamines
| Amine Substrate | Reagent | Base | Solvent | Temperature (°C) | Yield (%) |
| Benzylamine | Boc₂O | TEA | DCM | 25 | >95 |
| 4-Chlorobenzylamine | Boc₂O | NaHCO₃ | Dioxane/Water | 25 | 92 |
| 2-Bromobenzylamine | Boc₂O | DIPEA | THF | 25 | 94 |
| 4-bromo-2-chlorobenzylamine | Boc₂O | TEA | DCM | 25 | Expected >90 |
While Boc₂O is the most prevalent reagent, other reagents can also be used for Boc protection. These include 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON) and tert-butyl azidoformate (Boc-N₃). However, these are generally less common due to factors such as stability and safety concerns.
Alternative conditions can also be employed, such as using a catalytic amount of 4-(dimethylamino)pyridine (DMAP) along with a weaker base. DMAP acts as a nucleophilic catalyst, accelerating the reaction. nih.gov
Optimization of Protection Yields and Selectivity
To optimize the yield and selectivity of the Boc protection, several factors can be controlled. The stoichiometry of the reagents is important; typically, a slight excess of Boc₂O is used to ensure complete consumption of the starting amine. The choice of base and solvent can also influence the reaction rate and work-up procedure. For instance, using a biphasic system with an inorganic base can simplify the purification process. Temperature control is generally not critical for this robust reaction, which proceeds efficiently at ambient temperature.
Convergent Synthesis Approaches
A convergent synthesis strategy involves the preparation of key fragments of the target molecule separately, which are then combined in the final stages of the synthesis. For this compound, a convergent approach could involve the synthesis of a pre-functionalized benzyl fragment already containing the halogen substituents, and a separate synthesis of a carbamate precursor.
One potential convergent route would be the reaction of 4-bromo-2-chlorobenzaldehyde with tert-butyl carbamate under reductive amination conditions. In this one-pot reaction, the aldehyde and carbamate would first form an N-acyliminium ion intermediate, which is then reduced in situ by a suitable reducing agent like sodium triacetoxyborohydride (STABH) or sodium cyanoborohydride to directly yield the target molecule. This approach avoids the isolation of the potentially unstable primary amine intermediate.
Table 2: Potential Convergent Reductive Amination
| Aldehyde | Amine Source | Reducing Agent | Solvent | Temperature (°C) | Expected Yield (%) |
| 4-bromo-2-chlorobenzaldehyde | tert-butyl carbamate | NaBH(OAc)₃ | Dichloromethane | 25 | 70-85 |
| Benzaldehyde (B42025) | tert-butyl carbamate | NaBH₃CN | Methanol | 25 | 75-90 |
Late-Stage Halogenation on N-Protected Benzylcarbamate Scaffolds
This synthetic approach focuses on the introduction of a bromine atom at the C4-position of the benzene ring in the final stages of the synthesis, starting from an N-protected 2-chlorobenzylcarbamate. This strategy can be advantageous when the precursor, tert-butyl (2-chlorobenzyl)carbamate, is readily accessible. The core of this methodology lies in the regioselective bromination of the aromatic ring.
The synthesis would commence with the protection of 2-chlorobenzylamine (B130927) with di-tert-butyl dicarbonate (Boc₂O) to yield tert-butyl (2-chlorobenzyl)carbamate. This reaction is typically carried out in the presence of a base, such as triethylamine or sodium hydroxide, in an appropriate solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
The key and final step is the electrophilic aromatic substitution, specifically bromination, of the protected benzylcarbamate. The directing effects of the substituents on the benzene ring are crucial for the regioselectivity of this reaction. The chloro group is an ortho-, para-director, while the -CH₂NHBoc group is also an ortho-, para-director. Since the desired product has the bromine atom at the C4-position (para to the chloro group and meta to the benzylcarbamate moiety), achieving high regioselectivity can be challenging.
A plausible approach for this late-stage bromination would involve the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst. The reaction conditions, including the choice of solvent and temperature, would need to be carefully optimized to favor the formation of the desired 4-bromo isomer over other potential isomers.
| Reaction Step | Starting Material | Reagents | Product | Typical Conditions |
| 1. Boc Protection | 2-Chlorobenzylamine | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine | Tert-butyl (2-chlorobenzyl)carbamate | THF, Room Temperature |
| 2. Bromination | Tert-butyl (2-chlorobenzyl)carbamate | N-Bromosuccinimide (NBS), Catalyst | This compound | Acetonitrile or Dichloromethane |
Introduction of the Carbamate after Halogenation of the Benzyl Precursor
This widely utilized strategy involves the synthesis of the di-halogenated benzyl precursor, which is then converted to the final carbamate product. This approach often provides better control over the regiochemistry of the halogenation.
A common starting point for this synthesis is 4-bromo-2-chlorotoluene. The benzylic position of this precursor is first brominated to yield 4-bromo-2-chlorobenzyl bromide. This transformation is typically achieved using a radical initiator system, such as N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide or AIBN, under reflux in a non-polar solvent like carbon tetrachloride.
The subsequent step involves the conversion of the 4-bromo-2-chlorobenzyl bromide to the corresponding amine. One method is the reaction with a suitable nitrogen source, such as ammonia or a protected amine equivalent, followed by deprotection if necessary. A more direct approach involves the reaction with tert-butylamine (B42293) to form (4-bromo-2-chlorophenyl)methyl(tert-butyl)amine. This reaction is often carried out in a solvent like dichloromethane or toluene, sometimes with the aid of a base to neutralize the hydrogen bromide formed during the reaction. Microwave-assisted amination has been reported to accelerate this reaction.
Finally, the resulting (4-bromo-2-chlorobenzyl)amine is protected with a tert-butoxycarbonyl (Boc) group to yield the target compound, this compound. This is typically accomplished by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or in a biphasic system with sodium hydroxide. A patent has described the synthesis of tert-butyl (4-bromo-2-chlorobenzyl)carbamate, achieving a yield of 82%. google.com
Alternatively, the 4-bromo-2-chlorobenzonitrile can be used as a starting material. The nitrile group can be reduced to a primary amine, (4-bromo-2-chlorobenzyl)amine, using a reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. This amine is then protected with a Boc group as described above.
| Reaction Step | Starting Material | Reagents | Product | Reported Yield |
| 1. Benzylic Bromination | 4-Bromo-2-chlorotoluene | N-Bromosuccinimide (NBS), Benzoyl Peroxide | 4-Bromo-2-chlorobenzyl bromide | High |
| 2. Amination | 4-Bromo-2-chlorobenzyl bromide | tert-Butylamine | (4-Bromo-2-chlorophenyl)methyl(tert-butyl)amine | 94% (Microwave) |
| 3. Boc Protection | (4-Bromo-2-chlorobenzyl)amine | Di-tert-butyl dicarbonate (Boc₂O), Base | This compound | 82% google.com |
Reactivity and Transformational Chemistry of Tert Butyl 4 Bromo 2 Chlorobenzylcarbamate
Reactions at the Halogenated Aromatic Ring
The chemistry of Tert-butyl 4-bromo-2-chlorobenzylcarbamate is dominated by reactions targeting the two halogen substituents on the aromatic ring. The difference in bond strength and reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the key to its synthetic utility. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This reactivity difference stems from the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step to the palladium(0) catalyst. rsc.orgresearchgate.net Consequently, it is possible to achieve site-selective functionalization at the C-4 position (bromine) while leaving the C-2 position (chlorine) intact for subsequent transformations. This selective reactivity is a cornerstone for the strategic construction of polysubstituted aromatic compounds. fao.orgacs.org
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net For this compound, these reactions almost exclusively occur at the more labile C-Br bond. The general inertness of aryl chlorides compared to bromides under many standard palladium-catalyzed conditions allows for a high degree of chemoselectivity. rsc.orgresearchgate.net However, advancements in catalyst systems, particularly the development of bulky, electron-rich phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands, have enabled the coupling of less reactive aryl chlorides, which could be employed in a second, more forcing step after the initial reaction at the bromide position. researchgate.net
The Suzuki-Miyaura coupling is a widely used reaction for the formation of C-C bonds by reacting an organoboron reagent with an organic halide or triflate, catalyzed by a palladium(0) complex. nih.gov For this compound, this reaction provides a reliable method to introduce new aryl, heteroaryl, or alkyl groups at the C-4 position. The reaction is typically carried out in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium(II) salt like Palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine ligand, and a base. nih.govmdpi.com The choice of base, solvent, and ligand is crucial for achieving high yields and preventing side reactions. nih.gov The reaction is tolerant of a wide range of functional groups, including the Boc-carbamate protecting group on the substrate. nih.gov
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Organoboron Reagent | Catalyst System | Base | Solvent | Expected Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Water | Tert-butyl 2-chloro-4-phenylbenzylcarbamate |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | Tert-butyl 2-chloro-4-(4-methoxyphenyl)benzylcarbamate |
| Pyridine-3-boronic acid | CataCXium A Palladacycle | Cs₂CO₃ | Dioxane/Water | Tert-butyl 2-chloro-4-(pyridin-3-yl)benzylcarbamate |
This table presents hypothetical yet representative examples based on established Suzuki-Miyaura coupling methodologies for similar aryl bromides.
The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes, catalyzed by a palladium species, to form substituted alkenes. organic-chemistry.orgyoutube.com When applied to this compound, the reaction selectively forms a new C-C bond at the C-4 position, vinylating the aromatic ring. The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand or is run ligandless under specific conditions, and a base (often a tertiary amine like triethylamine (B128534) or an inorganic base like sodium acetate) to neutralize the hydrogen halide formed during the catalytic cycle. organic-chemistry.orgnih.gov The stereochemistry of the resulting alkene is predominantly trans. organic-chemistry.org
Table 2: Representative Heck Coupling Reactions
| Alkene | Catalyst System | Base | Solvent | Expected Product |
|---|---|---|---|---|
| n-Butyl acrylate | Pd(OAc)₂ | Et₃N | DMF | (E)-Butyl 3-(3-chloro-4-((((tert-butoxy)carbonyl)amino)methyl)phenyl)acrylate |
| Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | NaOAc | DMA | Tert-butyl (E)-2-chloro-4-styrylbenzylcarbamate |
| 2,3-Dihydrofuran | Pd(PPh₃)₄ | Et₃N | Acetonitrile (B52724) | Tert-butyl (2-chloro-4-(2,5-dihydrofuran-3-yl)benzyl)carbamate |
This table presents hypothetical yet representative examples based on established Heck reaction methodologies for similar aryl bromides. nih.govresearchgate.net
The Sonogashira coupling reaction is a method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide. nih.govorganic-chemistry.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt (typically CuI) in the presence of an amine base, such as triethylamine, which also serves as the solvent. nih.govresearchgate.net For this compound, the Sonogashira coupling allows for the introduction of an alkynyl group at the C-4 position. Copper-free conditions have also been developed, often employing more sophisticated ligands to facilitate the catalytic cycle. nih.gov The reaction is highly efficient for aryl bromides. nih.govresearchgate.net
Table 3: Representative Sonogashira Coupling Reactions
| Terminal Alkyne | Catalyst System | Base | Solvent | Expected Product |
|---|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | Tert-butyl 2-chloro-4-(phenylethynyl)benzylcarbamate |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Tert-butyl 2-chloro-4-((trimethylsilyl)ethynyl)benzylcarbamate |
| 1-Hexyne | Pd(PPh₃)₄ / CuI | Piperidine | DMF | Tert-butyl 2-chloro-4-(hex-1-yn-1-yl)benzylcarbamate |
This table presents hypothetical yet representative examples based on established Sonogashira coupling methodologies for similar aryl bromides. nih.govresearchgate.net
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a premier method for constructing aryl amines. wikipedia.org Using this compound as the substrate, various primary and secondary amines can be coupled at the C-4 position. The success of the reaction heavily relies on the choice of a palladium precursor and a bulky, electron-rich phosphine ligand, with several "generations" of catalyst systems developed to broaden the substrate scope and improve reaction conditions. wikipedia.orgorganic-chemistry.org A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required. libretexts.org
Table 4: Representative Buchwald-Hartwig Amination Reactions
| Amine | Catalyst System | Base | Solvent | Expected Product |
|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | Tert-butyl (2-chloro-4-(morpholin-4-yl)benzyl)carbamate |
| Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | Tert-butyl (2-chloro-4-(phenylamino)benzyl)carbamate |
| Benzylamine (B48309) | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene | Tert-butyl (4-(benzylamino)-2-chlorobenzyl)carbamate |
This table presents hypothetical yet representative examples based on established Buchwald-Hartwig amination methodologies for similar aryl bromides. libretexts.orgorganic-chemistry.org
The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org It is a powerful method for forming C-C bonds and is notable for its tolerance of a wide variety of functional groups. wikipedia.org When applied to this compound, organozinc reagents can introduce alkyl, vinyl, or aryl groups at the C-4 position. The reaction is often performed using a palladium catalyst with a phosphine ligand. nih.gov
The Stille reaction utilizes an organotin (stannane) reagent to couple with an organic halide, also catalyzed by palladium. wikipedia.orgorganic-chemistry.org Stannanes are stable and tolerant of many functional groups, but their toxicity is a significant drawback. organic-chemistry.org The reaction mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org This method can also be used to functionalize the C-4 position of this compound.
Table 5: Representative Negishi and Stille Coupling Reactions
| Reaction | Organometallic Reagent | Catalyst System | Solvent | Expected Product |
|---|---|---|---|---|
| Negishi | Phenylzinc chloride | Pd(P(t-Bu)₃)₂ | THF | Tert-butyl 2-chloro-4-phenylbenzylcarbamate |
| Negishi | Isopropylzinc bromide | Pd(OAc)₂ / CPhos | THF/Toluene | Tert-butyl 2-chloro-4-isopropylbenzylcarbamate |
| Stille | Vinyltributylstannane | Pd(PPh₃)₄ | Toluene | Tert-butyl 2-chloro-4-vinylbenzylcarbamate |
This table presents hypothetical yet representative examples based on established Negishi and Stille coupling methodologies for similar aryl bromides. organic-chemistry.orgnih.govorganic-chemistry.org
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNA) is a key reaction for modifying the aromatic ring of this compound. This reaction class typically involves the replacement of a halide by a nucleophile. The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The subsequent departure of the halide ion restores the aromaticity of the ring. libretexts.org
For SNA reactions to occur, the aromatic ring usually requires activation by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In the case of this compound, the carbamate (B1207046) group itself is not a strong activating group. However, reactions can be driven under forcing conditions or with highly reactive nucleophiles.
The relative reactivity of the halogens in SNA reactions is an important consideration. Generally, the rate of reaction follows the order F > Cl > Br > I, which is counterintuitive to the C-X bond strength. youtube.commasterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the halogen, making the attached carbon more electrophilic. youtube.com Therefore, in a molecule containing both chloro and bromo substituents, the chloro group would be expected to be more reactive towards nucleophilic substitution under kinetic control, assuming similar steric environments. However, without strong activating groups, these reactions may require harsh conditions. nih.gov Research on the closely related 5-bromo-2-chloro-4-fluoro-3-iodopyridine shows that regioselective SNA reactions are possible, highlighting the nuanced interplay of electronics and leaving group ability in polyhalogenated systems. researchgate.net
Metal-Halogen Exchange Reactions
Metal-halogen exchange is a powerful method for converting aryl halides into organometallic reagents, which can then be reacted with various electrophiles. This reaction is particularly useful for creating carbon-carbon and carbon-heteroatom bonds. The most common reagents for this transformation are organolithium compounds, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). researchgate.net
The mechanism is believed to involve the formation of an "ate" complex, where the organolithium reagent coordinates to the halogen atom. harvard.edu This is followed by the transfer of the alkyl group from lithium to the halogen and the metal to the aromatic carbon. The reaction is typically very fast, even at low temperatures. harvard.edu
In di-halogenated systems like this compound, the selectivity of the exchange is a critical factor. The rate of lithium-halogen exchange generally follows the trend I > Br > Cl > F. princeton.edu This selectivity is based on the polarizability of the halogen and the strength of the carbon-halogen bond. Consequently, treatment of this compound with an alkyllithium reagent would be expected to selectively replace the bromine atom over the chlorine atom. This allows for the regioselective formation of an aryllithium species at the C-4 position, which can then be trapped with an electrophile. Studies on related dibromoarenes have demonstrated that selective mono-substitution can be achieved using this method. researchgate.net
The choice of organometallic reagent and reaction conditions can influence the outcome. For instance, magnesium-based reagents can also be used. A combination of i-PrMgCl and n-BuLi has been shown to efficiently perform halogen-metal exchange on substrates with acidic protons, such as those containing carbamate groups. nih.gov
Reactions Involving the Carbamate Moiety
Cleavage and Deprotection of the Tert-butyl Carbamate
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under specific, controlled conditions. organic-chemistry.org
The most common method for removing a Boc group is through treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.comyoutube.com The mechanism involves the protonation of the carbonyl oxygen of the carbamate. commonorganicchemistry.com This is followed by the fragmentation of the protonated carbamate to form a stable tert-butyl cation and a carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.com The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine. total-synthesis.comcommonorganicchemistry.com The liberated amine is then protonated by the excess acid in the reaction medium, typically yielding the corresponding ammonium (B1175870) salt. commonorganicchemistry.com
The key steps in the acid-mediated deprotection are:
Protonation of the carbamate carbonyl oxygen.
Loss of the tert-butyl group as a stable tertiary carbocation.
Formation of an intermediate carbamic acid.
Decarboxylation of the carbamic acid to yield the free amine and carbon dioxide.
Kinetic studies have shown that the deprotection can exhibit a second-order dependence on the acid concentration, suggesting a general acid-catalyzed mechanism. nih.govacs.org
| Acid Reagent | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (B109758) (DCM), 0°C to RT | Common and effective; TFA is volatile and corrosive. reddit.com |
| Hydrochloric Acid (HCl) | 4M in Dioxane or Ethyl Acetate | Provides the amine as a hydrochloride salt, which often precipitates. |
| Sulfuric Acid / Methane Sulfonic Acid | Catalytic amounts in appropriate solvents | Strong acids that also show second-order kinetic dependence. nih.govacs.org |
This table presents common conditions for acid-mediated Boc deprotection.
While less common than acid-mediated methods, the Boc group can also be removed thermally. This method avoids the use of strong acids, which can be advantageous for substrates containing acid-sensitive functional groups. reddit.com The thermolytic deprotection is typically carried out by heating the substrate in a high-boiling solvent, sometimes under continuous flow or microwave conditions to accelerate the reaction. nih.govresearchgate.net
The mechanism is believed to proceed through a concerted fragmentation, yielding the free amine, carbon dioxide, and isobutylene (B52900) gas. acsgcipr.org This process avoids the formation of a tert-butyl cation, thus preventing potential side reactions like Friedel-Crafts alkylation of electron-rich aromatic rings. cerritos.eduresearchgate.net
Recent studies have demonstrated that thermal deprotection can be achieved in various solvents, including methanol (B129727) or trifluoroethanol, often requiring temperatures of 150°C or higher. nih.govacs.org Continuous flow reactors are particularly well-suited for this method as they allow for precise temperature control and can operate at pressures that enable the use of solvents above their normal boiling points. nih.govacs.org The reactivity in thermal deprotection often follows the trend: N-Boc heteroaryl > N-Boc aryl > N-Boc alkyl amine, allowing for potential selective deprotection in molecules with multiple Boc groups. researchgate.net
Functional Group Interconversions of the Carbamate Nitrogen
While the primary role of the Boc group is protection, the carbamate moiety itself can undergo further transformations. The nitrogen atom of the Boc-carbamate is generally considered non-nucleophilic due to the electron-withdrawing effect of the carbonyl group and the steric hindrance of the tert-butyl group. However, under certain conditions, it can be functionalized.
Deprotonation of the N-H bond with a strong base (e.g., n-BuLi, NaH) can generate a nitrogen anion. This anion can, in principle, react with electrophiles, such as alkyl or acyl halides, although this is not a common transformation for simple Boc-protected amines. More frequently, such reactions are part of a sequence where the Boc group facilitates another transformation. For example, N-acyl-tert-butyl-carbamates are known to be "twisted amides," where the amide bond is more susceptible to cleavage, enabling novel cross-coupling reactions. researchgate.net
A more synthetically useful interconversion involves the transformation of the Boc-protected amine into an isocyanate intermediate. researchgate.netnih.gov This can be achieved by treating the Boc-carbamate with a base like lithium tert-butoxide (t-BuOLi). nih.gov The proposed mechanism involves deprotonation of the nitrogen, followed by elimination of t-BuO⁻ to form the isocyanate. This reactive intermediate can then be trapped in situ with nucleophiles like alcohols, thiols, or other amines to form new carbamates, thiocarbamates, or ureas, respectively. nih.gov This one-pot procedure effectively converts one type of carbamate into another functional group, bypassing the need for a separate deprotection-functionalization sequence.
N-Alkylation Reactions of the Carbamate Nitrogen
The nitrogen atom of the carbamate group in this compound is a nucleophilic center, capable of undergoing N-alkylation reactions. The presence of the electron-withdrawing carbonyl group delocalizes the nitrogen's lone pair, rendering it less nucleophilic than a corresponding amine. However, under appropriate basic conditions, the carbamate proton can be removed to generate a potent nucleophile that readily reacts with various alkylating agents.
Commonly, this transformation is achieved by treating the carbamate with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide). organic-chemistry.org The choice of base is crucial to deprotonate the N-H bond without promoting side reactions.
A three-component coupling reaction involving an amine, carbon dioxide, and a halide in the presence of cesium carbonate can also lead to carbamate synthesis, a process that avoids the N-alkylation of the amine and overalkylation of the carbamate. organic-chemistry.org The existence of N-alkylated analogs, such as tert-butyl (5-bromo-2-chlorobenzyl)(cyclopropyl)carbamate, in chemical supplier catalogs confirms the viability of such alkylation strategies on this molecular scaffold. bldpharm.com
Table 1: Representative Conditions for N-Alkylation of Benzyl (B1604629) Carbamates
| Reagents | Base | Solvent | Product Type |
|---|---|---|---|
| Alkyl Halide (e.g., CH₃I) | NaH | DMF | N-Alkyl Carbamate |
| Dialkyl Sulfate (e.g., (CH₃)₂SO₄) | K₂CO₃ | Acetone | N-Alkyl Carbamate |
This table illustrates general conditions applicable to benzyl carbamates; specific optimization for this compound may be required.
Reactivity of the Benzylic Methylene (B1212753) Group
The benzylic methylene group (-CH₂-) in this compound is an activated position due to its proximity to the aromatic ring. This activation facilitates a variety of transformations, including oxidation, radical reactions, and other derivatizations.
The benzylic C-H bonds are susceptible to oxidation to form a carbonyl group. This transformation is a fundamental method for C-H functionalization, converting readily available precursors into valuable intermediates like ketones and aldehydes. mdpi.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the benzylic methylene group directly to a carboxylic acid, though this often involves harsh conditions and cleavage of the entire benzyl group. chemistrysteps.commasterorganicchemistry.com
More controlled oxidation to the corresponding benzaldehyde (B42025) or, more likely, the ketone (in this case, an amide), can be achieved using milder and more selective reagents. beilstein-journals.org Metal-catalyzed aerobic oxidations, employing catalysts based on copper or iron with molecular oxygen, represent a greener approach. beilstein-journals.org Other systems, such as those using tert-butyl hydroperoxide (TBHP) with transition metal catalysts or non-metal catalysts like N-hydroxyphthalimide (NHPI), are also effective for the selective oxidation of benzylic methylenes. mdpi.combeilstein-journals.org The resulting 2-chloro-4-bromo-N-(tert-butoxycarbonyl)benzamide would be a valuable intermediate for further synthetic elaboration.
Table 2: Common Oxidation Reagents for Benzylic Methylene Groups
| Oxidant | Catalyst / Conditions | Product |
|---|---|---|
| KMnO₄, NaOH, heat | - | 4-Bromo-2-chlorobenzoic acid |
| MnO₂ | - | 2-Chloro-4-bromo-N-(tert-butoxycarbonyl)benzaldehyde |
| O₂ | Copper or Iron salt | 2-Chloro-4-bromo-N-(tert-butoxycarbonyl)benzamide |
Products listed are the expected primary oxidation products under the specified conditions.
The benzylic position is particularly reactive towards radical intermediates because the resulting benzylic radical is stabilized by resonance with the aromatic π-system. libretexts.org A classic example of this reactivity is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN, or under light irradiation. chemistrysteps.commasterorganicchemistry.com This reaction proceeds via a radical chain mechanism where a bromine radical abstracts a benzylic hydrogen, forming a resonance-stabilized benzylic radical. libretexts.org This radical then reacts with Br₂ (present in low concentration) to yield the brominated product and regenerate a bromine radical. libretexts.org
This method would selectively introduce a bromine atom at the benzylic position of this compound, yielding tert-butyl 1,4-dibromo-2-chlorobenzylcarbamate. This product serves as a versatile precursor for subsequent nucleophilic substitution reactions.
The benzylic position can be functionalized through various pathways, often starting with an initial oxidation or halogenation step. For instance, the benzylic bromide generated from radical bromination is an excellent electrophile for S_N1 or S_N2 reactions with a wide range of nucleophiles, including amines, azoles, thiols, and cyanides, allowing for extensive diversification at this site. wisc.edukhanacademy.org
Direct C-H functionalization strategies are also emerging. nih.gov For example, catalytic methods can enable the direct coupling of the benzylic C-H bond with various partners. nih.gov Furthermore, the benzylic position can be deprotonated with a strong base to form a benzylic anion, which can then react with electrophiles, although the acidity of the N-H proton on the carbamate would need to be considered for chemoselectivity. Structural modifications at the benzylic position are crucial in medicinal chemistry for optimizing the biological properties of drug candidates. wisc.edu
Chemoselectivity and Regioselectivity in Complex Transformations
This compound possesses multiple distinct reactive sites: the N-H bond of the carbamate, the benzylic C-H bonds, the C-Br bond, and the C-Cl bond on the aromatic ring. This multi-functionality makes chemoselectivity and regioselectivity critical considerations in any synthetic transformation.
For instance, in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the C-Br bond is significantly more reactive than the C-Cl bond towards oxidative addition to a low-valent metal center like palladium(0). This difference in reactivity allows for selective functionalization at the C4 position of the aromatic ring while leaving the C2-chloro substituent intact.
Similarly, when considering reactions with bases, the acidity of the N-H proton (pKa ~17-18) is greater than that of the benzylic C-H protons (pKa ~40). Therefore, a moderately strong base will selectively deprotonate the carbamate nitrogen over the benzylic position. Only very strong organolithium or hindered amide bases would be capable of deprotonating the benzylic carbon.
In palladium-catalyzed reactions involving allylic substrates, the regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors of the substituents on the allyl palladium intermediate. nih.govrsc.org While not directly an allylic system, the principles of controlling reactivity at one site over another are transferable. The choice of catalyst, ligands, and reaction conditions can be tailored to direct a transformation to a specific desired site, whether it be N-alkylation, benzylic functionalization, or aromatic cross-coupling, highlighting the synthetic versatility of this compound when reaction parameters are carefully controlled.
Mechanistic Investigations and Reaction Pathway Elucidation
Studies on Oxidative Addition Mechanisms in Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern synthesis, and the oxidative addition of the aryl halide moiety to a low-valent transition metal, typically palladium(0) or nickel(0), is the initial and often rate-determining step. lumenlearning.comwhiterose.ac.uk For tert-butyl 4-bromo-2-chlorobenzylcarbamate, the presence of both a bromine and a chlorine atom on the aromatic ring introduces the challenge of chemoselectivity.
The selective activation of one carbon-halogen bond over another is a well-studied area in cross-coupling chemistry. Generally, the reactivity of carbon-halogen bonds towards oxidative addition follows the order C-I > C-Br > C-Cl > C-F. acs.org This trend is primarily attributed to the decreasing bond dissociation energy of the C-X bond as the halogen becomes heavier. acs.org Consequently, in a molecule like this compound, the C-Br bond is expected to be significantly more reactive towards oxidative addition than the C-Cl bond.
The choice of catalyst and, crucially, the ancillary ligands plays a pivotal role in modulating this inherent reactivity and selectivity. rsc.org Palladium catalysts are most commonly employed for such transformations. lumenlearning.com The ligands attached to the palladium center influence the metal's electron density and steric environment, which in turn affects the rate and selectivity of oxidative addition.
Electron-Rich Ligands: Ligands such as bulky alkylphosphines (e.g., P(tBu)₃) or N-heterocyclic carbenes (NHCs) increase the electron density on the palladium(0) center. This enhanced electron density facilitates the oxidative addition to the less reactive C-Cl bond. uwindsor.cawiley-vch.de While the C-Br bond will still react preferentially, the use of such ligands can lower the activation barrier for C-Cl cleavage, which can be critical in sequential cross-coupling strategies.
Steric Hindrance: Bulky ligands can also influence selectivity, particularly in cases where one halogen is more sterically accessible than the other. researchgate.net In the case of the target molecule, the 2-chloro substituent is ortho to the benzylcarbamate group, which could introduce some steric hindrance, although the primary determinant of selectivity remains the electronic difference between the C-Br and C-Cl bonds.
Recent studies have developed quantitative models to predict the relative reactivity of aryl halides towards oxidative addition based on parameters like the electrostatic potential at the palladium center. rsc.org These models confirm that electron-donating ligands increase the rate of oxidative addition. nih.govacs.org
The following table, based on data from model systems, illustrates the relative reactivity of different aryl halides in oxidative addition, which informs the expected selectivity for this compound.
Table 1: Relative Reactivity of Aryl Halides in Oxidative Addition to a Palladium(0) Complex
| Aryl Halide | Relative Rate (approx.) |
|---|---|
| Aryl Iodide | ~1000 |
| Aryl Bromide | ~100 |
| Aryl Chloride | 1 |
Data is illustrative and compiled from general findings in cross-coupling literature. Actual rates are highly dependent on the specific substrate, catalyst, ligand, and reaction conditions.
The mechanism of oxidative addition can proceed through different transition states. For aryl halides, two primary pathways are generally considered: a concerted, three-centered transition state and a pathway resembling a nucleophilic aromatic substitution (SNAr). rsc.org
Concerted Mechanism: In this pathway, the C-X bond adds across the metal center in a single step, passing through a three-membered ring-like transition state. This is generally favored for more reactive halides like bromides and iodides.
SNAr-type Mechanism: For less reactive halides like chlorides, particularly on electron-deficient rings, a mechanism involving nucleophilic attack of the palladium(0) complex on the aromatic ring can be operative. The symmetry of the frontier molecular orbitals of the aryl halide can influence which mechanism is favored. chemrxiv.org
Computational studies on various aryl halides have provided insights into the energetics of these transition states. Density Functional Theory (DFT) calculations on the oxidative addition of chlorobenzene (B131634) to a palladium(0) complex have shown that the activation barrier is significantly influenced by the ligand system. nih.govacs.org Studies on rhodium complexes have also correlated the activation energy for C-Cl bond addition to the bond dissociation energy. acs.orgnih.gov For this compound, oxidative addition to the C-Br bond would be expected to proceed through a lower energy, concerted transition state compared to the C-Cl bond.
Table 2: Calculated Activation and Reaction Energies for Oxidative Addition of Aryl Halides to a Model Palladium(0) Complex
| Aryl Halide | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
|---|---|---|
| Chlorobenzene | 23.8 | -10.5 |
| Bromobenzene | 18.2 | -15.1 |
| Iodobenzene | 14.5 | -22.3 |
Data is illustrative and based on DFT calculations for model systems. Values can vary significantly with the specific substrate and ligands.
Exploration of Reductive Elimination Pathways
Reductive elimination is the final step in many cross-coupling catalytic cycles, where the newly formed C-C or C-heteroatom bond is expelled from the metal center, regenerating the active catalyst. wikipedia.orgyoutube.com For a cross-coupling reaction involving this compound, after oxidative addition and transmetalation, a palladium(II) intermediate of the type [L₂Pd(Aryl)(R)] would be formed. The aryl group would be the 4-substituted-2-chlorobenzylcarbamate moiety, and 'R' would be the coupling partner from the transmetalation step.
The key requirements for reductive elimination are:
The two groups to be coupled must be in a cis orientation on the metal center. wikipedia.org If they are trans, a trans-to-cis isomerization must occur first.
The rate of reductive elimination is influenced by the electronic nature of the ligands and the groups being coupled. Electron-withdrawing groups on the ligands can sometimes accelerate reductive elimination, while the nature of the coupling partners (e.g., C(sp³)-N vs. C(sp²)-C(sp²)) has a significant impact. nih.govnih.gov
Studies on benzylpalladium(II) amido complexes have shown that C(sp³)-N bond-forming reductive elimination to form benzylamines is a feasible, though often challenging, step. researchgate.netillinois.edu The mechanism can be complex, sometimes involving initial dissociation of a ligand to form a three-coordinate intermediate, which then undergoes reductive elimination. nih.gov The direct reductive elimination from a four-coordinate square planar complex is also possible. wikipedia.org
Mechanism of Carbamate (B1207046) Cleavage and Rearrangement Processes
The tert-butoxycarbonyl (Boc) group is a common protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under acidic conditions.
The deprotection of the Boc group from the benzylcarbamate moiety is a classic example of an acid-labile protecting group removal. fishersci.co.ukyoutube.com The generally accepted mechanism proceeds through several key steps: commonorganicchemistry.com
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Formation of a Carbocation: The protonated carbamate is unstable and fragments. This step involves the loss of a stable tert-butyl cation.
Formation of Carbamic Acid: The departure of the tert-butyl cation leaves behind a carbamic acid intermediate.
Decarboxylation: Carbamic acids are inherently unstable and rapidly decompose by losing carbon dioxide (CO₂).
Formation of the Amine Salt: The resulting free amine is then protonated by the acid in the reaction medium to form the corresponding ammonium (B1175870) salt.
The tert-butyl cation generated can be trapped by nucleophiles or can eliminate a proton to form isobutylene (B52900) gas. commonorganicchemistry.com
Table 3: Key Steps in the Acid-Catalyzed Deprotection of a Boc-Protected Amine
| Step | Description | Intermediate/Product |
|---|---|---|
| 1 | Protonation of the carbamate carbonyl | Protonated carbamate |
| 2 | Loss of the tert-butyl group | tert-butyl cation and carbamic acid |
| 3 | Decarboxylation | Free amine and carbon dioxide |
| 4 | Protonation of the amine | Ammonium salt |
This deprotection is generally a high-yielding and clean reaction, making the Boc group a valuable tool in syntheses involving molecules like this compound. fishersci.co.ukresearchgate.net
While intramolecular rearrangements can occur in various chemical systems, specific studies on the intramolecular rearrangements of this compound under typical synthetic conditions (cross-coupling or deprotection) are not prominent in the surveyed literature. While rearrangements like N→O acyl migration are known for carbamates under specific, often basic, conditions, they are not a commonly reported pathway for this class of compounds under the acidic or neutral conditions typically used for the reactions discussed herein. nih.gov Therefore, this area remains one of limited investigation for this particular substrate.
Kinetic Studies of Key Reaction Steps
While specific kinetic data for the synthesis of this compound are not extensively reported in the literature, the kinetics of the reaction can be inferred from studies of analogous N-Boc protection reactions of benzylamines. The fundamental step of the reaction is the nucleophilic attack of the nitrogen atom of (4-bromo-2-chlorophenyl)methanamine (B1293147) on one of the carbonyl carbons of di-tert-butyl dicarbonate (B1257347) (Boc₂O).
The rate of this reaction is primarily influenced by the nucleophilicity of the amine and the electrophilicity of the Boc₂O. The presence of electron-withdrawing groups on the aromatic ring of the benzylamine (B48309) plays a significant role in modulating its nucleophilicity. In the case of (4-bromo-2-chlorophenyl)methanamine, both the bromine atom at the 4-position and the chlorine atom at the 2-position are electron-withdrawing groups. These substituents decrease the electron density on the nitrogen atom of the amino group through inductive effects, thereby reducing its nucleophilicity.
This reduction in nucleophilicity leads to a slower reaction rate compared to the N-Boc protection of unsubstituted benzylamine. The reaction is generally considered to follow second-order kinetics, being first order with respect to both the amine and the di-tert-butyl dicarbonate.
The reaction can be catalyzed by the addition of a base, such as 4-dimethylaminopyridine (B28879) (DMAP). The base does not fundamentally alter the reaction mechanism but can increase the reaction rate by activating the di-tert-butyl dicarbonate, making it more susceptible to nucleophilic attack.
A qualitative comparison of the relative reaction rates for the N-Boc protection of various substituted benzylamines is presented in the interactive table below.
| Benzylamine Derivative | Substituent Effect | Expected Relative Rate |
| Benzylamine | No substituent | Fastest |
| 4-Methylbenzylamine | Electron-donating | Faster than benzylamine |
| 4-Chlorobenzylamine | Electron-withdrawing | Slower than benzylamine |
| (4-Bromo-2-chlorophenyl)methanamine | Strongly electron-withdrawing | Slowest |
Intermediate Characterization in Reaction Pathways
The reaction pathway for the formation of this compound from (4-bromo-2-chlorophenyl)methanamine and di-tert-butyl dicarbonate proceeds through a series of transient intermediates. While the direct isolation and characterization of these intermediates for this specific reaction are challenging due to their instability, their existence is well-supported by mechanistic studies of similar N-Boc protection reactions. wikipedia.org
The initial step involves the nucleophilic attack of the primary amine on the carbonyl carbon of Boc₂O, leading to the formation of a tetrahedral intermediate . bldpharm.com This intermediate is characterized by a transient sp³-hybridized carbon atom that was formerly part of the carbonyl group.
This tetrahedral intermediate is unstable and rapidly collapses. wikipedia.org The collapse can proceed through two main pathways, depending on the reaction conditions (with or without a base).
In the absence of a base: The tetrahedral intermediate can eliminate a molecule of tert-butoxycarbonyl radical and a protonated amine. Alternatively, it can rearrange to form a mixed carbamic-carbonic anhydride (B1165640) intermediate. This anhydride is also unstable and subsequently decomposes to the final product, this compound, with the liberation of carbon dioxide and tert-butanol (B103910). libretexts.org
In the presence of a base (e.g., DMAP): The base can deprotonate the nitrogen of the tetrahedral intermediate, forming an anionic species. This is followed by the elimination of a tert-butoxide anion to form a carbamic-carbonic anhydride intermediate . nih.gov This intermediate is then attacked by the tert-butoxide, leading to the final product and the regeneration of the catalyst. The formation of such unstable carbamic-carbonic anhydride intermediates has been observed in reactions of secondary amines with Boc₂O in the presence of DMAP. nih.gov
The key intermediates in the reaction pathway are summarized in the table below.
| Intermediate | Description | Role in Reaction |
| Tetrahedral Intermediate | Formed from the initial nucleophilic attack of the amine on di-tert-butyl dicarbonate. wikipedia.orgbldpharm.com | The first, transient addition product. |
| Carbamic-Carbonic Anhydride | A mixed anhydride formed from the collapse of the tetrahedral intermediate. nih.gov | A key intermediate that decomposes to the final product. |
| Tert-butyl carbonate | A leaving group formed during the collapse of the tetrahedral intermediate. libretexts.org | Decomposes to tert-butanol and carbon dioxide. libretexts.org |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations on Reaction Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations would be instrumental in understanding the energetics of reactions involving tert-butyl 4-bromo-2-chlorobenzylcarbamate. For instance, in the synthesis of carbamates, DFT can elucidate the thermodynamic and kinetic feasibility of different reaction pathways. mdpi.com Calculations are typically performed using a combination of a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to optimize molecular geometries and calculate energies. nih.gov
DFT calculations can map out the potential energy surface of a reaction, identifying stable intermediates and the transition states that connect them. For the formation or subsequent reactions of this compound, this would involve modeling the interaction with reagents and catalysts. For example, in catalyzed carbamate (B1207046) synthesis, DFT can be used to propose detailed mechanistic pathways, including steps like ligand dissociation, intermediate formation, and product release. mdpi.comnih.gov By locating the transition state structures, which are first-order saddle points on the potential energy surface, the exact atomic arrangements at the peak of the reaction barrier can be visualized.
Table 1: Illustrative DFT Energy Data for a Hypothetical Reaction Pathway
This table provides hypothetical energy values for the steps in a reaction involving a substituted benzylcarbamate, illustrating the type of data generated from DFT calculations.
| Reaction Step | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Intermediate 1 | -15.2 |
| Transition State 1 | +10.5 |
| Intermediate 2 | -5.7 |
| Transition State 2 | +22.3 |
| Products | -25.0 |
This data is illustrative and not from a specific study on this compound.
Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility and dynamics of a system. For a molecule like this compound, with its rotatable bonds, MD simulations can explore the different accessible conformations in various environments, such as in a solvent or interacting with a biological target. nih.gov The conformational preferences of the molecule can significantly influence its reactivity. Ab initio MD simulations have been used to study intermediates in carbamate formation in aqueous solutions, revealing spontaneous deprotonation and the involvement of water molecules in the reaction mechanism. researchgate.neturegina.ca
Quantitative Structure-Reactivity Relationship (QSAR) Studies
Quantitative Structure-Reactivity Relationship (QSAR) studies aim to build statistical models that correlate the chemical structure of a series of compounds with their reactivity or other properties. While no specific QSAR studies on this compound were found, a hypothetical study could be designed for a series of substituted benzylcarbamates. This would involve calculating a range of molecular descriptors (e.g., steric, electronic, and topological) and using statistical methods like Multiple Linear Regression (MLR) to create a predictive model. nih.gov Such models are valuable for predicting the reactivity of new, unsynthesized compounds, thereby guiding synthetic efforts. mdpi.com
Table 2: Example of Descriptors Used in a QSAR Study
| Descriptor | Description |
| MlogP | A measure of lipophilicity. nih.gov |
| TPSA | Topological Polar Surface Area, related to hydrogen bonding capacity. ijpsr.com |
| Steric Fields | Descriptors for the spatial arrangement of atoms. |
| Electrostatic Fields | Descriptors for the charge distribution in the molecule. |
This table lists common descriptors used in QSAR studies and is for illustrative purposes.
Investigation of Electronic Effects on Reactivity (e.g., Hammett Analysis)
The electronic properties of the substituents on the aromatic ring of this compound are expected to significantly influence its reactivity. Both the chloro and bromo groups are electron-withdrawing, which can affect the reactivity of the benzyl (B1604629) group and the carbamate moiety. A computational Hammett analysis could be performed to quantify these electronic effects. This would involve calculating properties such as reaction barriers for a series of related compounds with different substituents and correlating them with the Hammett constants of those substituents. DFT studies on substituted benzyltrimethyl ammonium (B1175870) cations have shown that electron-releasing groups can increase degradation barriers, highlighting the importance of electronic effects. nrel.gov
Catalyst Design and Optimization through Computational Screening
Computational methods are increasingly used to design and optimize catalysts for specific chemical transformations. For the synthesis of this compound, computational screening could be employed to identify promising catalysts. This would involve using DFT to model the reaction with a variety of potential catalysts, such as those based on palladium or iridium, which have been studied for carbamate synthesis. mdpi.comnih.govacs.org By calculating the reaction energies and activation barriers for each potential catalyst, the most efficient ones can be identified for experimental validation. This approach accelerates the discovery of new and improved catalytic systems. mdpi.com
Advanced Synthetic Applications and Method Development
Development of Stereoselective Transformations Using Chiral Catalysis
There is currently no specific information in the published literature detailing the use of tert-butyl 4-bromo-2-chlorobenzylcarbamate as a substrate or ligand in the development of stereoselective transformations involving chiral catalysis.
In principle, the broader class of benzylcarbamates can be involved in reactions where chirality is introduced. For instance, asymmetric hydrogenation of a related unsaturated derivative or an enantioselective reaction at a prochiral center could be envisioned. However, without experimental data, any discussion remains speculative.
Table 1: Hypothetical Stereoselective Reactions This table is illustrative of potential transformations and does not represent published data for the title compound.
| Reaction Type | Chiral Catalyst System | Potential Product Class |
|---|---|---|
| Asymmetric Hydrogenation | Rh(I)- or Ru(II)-based chiral phosphine (B1218219) complexes | Chiral saturated carbamates |
| Enantioselective C-H Activation | Pd(II) with chiral ligands | Axially chiral biaryl compounds |
| Asymmetric Cross-Coupling | Ni(II) or Pd(0) with chiral ligands | Chiral substituted benzylamines |
Application in Complex Molecule Synthesis as a Building Block
The structure of this compound makes it a viable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The ortho-chloro and para-bromo substitution pattern on the benzyl (B1604629) ring provides distinct handles for sequential and site-selective functionalization, most commonly through metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings.
While specific examples of its incorporation into named complex molecules are not prevalent in the literature, its utility can be inferred from the synthesis of analogous structures. For example, similar bromo-substituted carbamates serve as key intermediates in the synthesis of kinase inhibitors. The Boc-protecting group is stable under many reaction conditions and can be readily removed under acidic conditions to reveal the primary amine, which can then be used for further elaboration.
Flow Chemistry Approaches for Efficient Synthesis of Halogenated Benzylcarbamates
The application of flow chemistry to the synthesis of halogenated benzylcarbamates, including this compound, is an area of growing interest due to the potential for improved safety, efficiency, and scalability. researchgate.net Continuous flow processes can offer superior control over reaction parameters such as temperature and mixing, which is particularly advantageous for exothermic reactions or when dealing with hazardous reagents. nih.govbeilstein-journals.orgnih.gov
While a specific flow synthesis protocol for this compound has not been detailed in published literature, related processes for other carbamates have been described. rsc.org These often involve the reaction of an amine with a chloroformate or another carbonyl source in a microreactor system. rsc.org The benefits of such an approach would include reduced reaction times and potentially higher yields compared to batch processing. nih.gov
Table 2: Comparison of Batch vs. Potential Flow Synthesis This table illustrates the general advantages of flow chemistry; specific data for the title compound is not available.
| Parameter | Conventional Batch Synthesis | Potential Flow Synthesis |
|---|---|---|
| Reaction Time | Hours | Minutes |
| Heat Transfer | Limited by vessel surface area | High surface-to-volume ratio, excellent control |
| Safety | Handling of bulk hazardous reagents | Small reaction volume, contained system |
| Scalability | Requires larger reactors | Numbering-up or longer run times |
| Process Control | Manual or semi-automated | Fully automated with in-line analytics |
Green Chemistry Considerations in Synthetic Route Design
The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.orgnih.gov In the context of synthesizing and using this compound, several considerations are relevant. Traditional carbamate (B1207046) synthesis often involves hazardous reagents like phosgene. researchgate.net Greener alternatives focus on using less toxic carbonyl sources, such as carbon dioxide or urea, though these methods are not yet widely applied to this specific compound. rsc.orgrsc.org
Other green chemistry metrics that could be applied to its synthesis include:
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.
Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical CO2.
Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents. rsc.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure when possible.
Currently, documented syntheses of related compounds often rely on traditional methods, but the adoption of greener routes is a key goal in modern synthetic chemistry. nih.gov
Contribution to Novel Reagent Development and Synthetic Methodologies
This compound is primarily classified as a synthetic intermediate or building block rather than a novel reagent in its own right. Its contribution to new synthetic methodologies would stem from its use as a substrate in the development of new reactions. For instance, its di-halogenated structure could be exploited to develop novel, selective cross-coupling methods that differentiate between the bromine and chlorine atoms. The development of such a selective methodology would be a significant contribution to synthetic chemistry. However, at present, there are no published studies that describe the use of this compound for such purposes.
Conclusion and Future Research Directions
Summary of Key Research Findings and Methodological Advances
Direct and extensive research specifically focused on tert-butyl 4-bromo-2-chlorobenzylcarbamate is not widely reported in the public domain. However, the synthesis and utility of this compound can be inferred from established methodological advances in the preparation of related halogenated and carbamate-containing molecules. The primary research findings relevant to this compound are centered on its synthesis, which logically proceeds from 4-bromo-2-chlorobenzylamine.
The key methodological advance is the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. This is a standard and highly efficient transformation in organic synthesis, valued for its high yields and the stability of the resulting carbamate (B1207046) under a wide range of reaction conditions, yet easily removable under acidic conditions. The synthesis of related carbamates has been achieved through various methods, including reactions involving CO2 and amines. nih.govnih.gov The presence of both a bromine and a chlorine atom on the aromatic ring offers differential reactivity that is a subject of ongoing research in the field of organic synthesis.
Unexplored Reactivity Profiles and Synthetic Opportunities
The true potential of this compound lies in its unexplored reactivity. The two different halogen substituents on the aromatic ring present a key opportunity for selective functionalization. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in common cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This differential reactivity has yet to be systematically explored for this specific substrate.
Future synthetic opportunities should focus on:
Selective Cross-Coupling: A systematic study of catalytic systems (e.g., palladium or copper-based) to achieve selective reaction at the C-Br bond while leaving the C-Cl bond intact. This would allow for a stepwise introduction of different functionalities.
Metal-Halogen Exchange: Investigating selective metal-halogen exchange at the more reactive bromine position using organolithium or Grignard reagents at low temperatures, followed by quenching with various electrophiles.
Directed Ortho-Metalation: The carbamate group, in conjunction with the chlorine atom, could potentially direct metalation to the C3 position of the benzene (B151609) ring, offering another avenue for regioselective functionalization.
Photochemical Reactions: The influence of the electronic nature of the substituents on the photochemical reactivity of the C-X bonds is an area ripe for investigation.
Emerging Trends in Halogenated Carbamate Chemistry
The field of halogenated carbamate chemistry is evolving, driven by the need for sophisticated building blocks for complex target molecules. mdpi.com One of the most significant emerging trends is the use of visible-light photocatalysis for the selective activation of C-X and C-H bonds. mdpi.com This approach offers mild reaction conditions and unique reactivity patterns that are often complementary to traditional thermal methods. mdpi.com
For this compound, emerging trends suggest its potential use in:
Late-Stage Functionalization: As a building block, it can be incorporated into a larger molecule, with the halogen atoms serving as handles for late-stage diversification, allowing for the rapid generation of analogues for structure-activity relationship studies.
Dual-Functionalization Strategies: Developing one-pot or sequential reactions that modify both halogen positions with different groups, leveraging the inherent reactivity differences.
Flow Chemistry: The use of continuous flow reactors for halogenation and subsequent transformations can offer better control over reaction parameters, improve safety, and facilitate scalability.
Potential for Catalyst Innovation in Selective Transformations
The selective transformation of di-halogenated substrates like this compound is a significant challenge that drives catalyst innovation. The development of new ligand systems for transition metal catalysts is crucial for achieving high selectivity for one halogen over the other.
Future research in this area should focus on:
Ligand Design: Creating sterically and electronically tuned phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands that can enable a catalyst to discriminate between the C-Br and C-Cl bonds with high fidelity.
Photoredox Catalysis: Exploring the use of photocatalysts that can selectively activate one of the carbon-halogen bonds based on their differing reduction potentials. mdpi.com Recent advances have shown that light-activated catalysts can be used to break and reset carbon-halogen bonds, which could be a transformative approach for this class of compounds. chemistryworld.com
Dual Catalysis: Combining transition metal catalysis with organocatalysis or photocatalysis to unlock novel reaction pathways that are not accessible with a single catalytic system.
Outlook for Advanced Materials and Medicinal Chemistry Building Blocks
Halogenated organic compounds are of immense importance in both medicinal chemistry and the development of advanced materials. nih.gov The presence of halogens can significantly influence a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability. The carbamate moiety is also a well-recognized functional group in drug design. nih.govacs.org
The outlook for this compound as a building block is highly promising:
Medicinal Chemistry: It can serve as a key intermediate for the synthesis of novel bioactive compounds. researchgate.net The aromatic halogen atoms can engage in halogen bonding, a non-covalent interaction that is increasingly being exploited in drug design to enhance binding affinity and selectivity. The benzylcarbamate structure is a common motif in a wide range of therapeutic agents.
Advanced Materials: The di-halogenated nature of the molecule makes it a suitable monomer or cross-linking agent for the synthesis of novel polymers with tailored electronic and photophysical properties. The high refractive index of halogenated aromatics can be advantageous in optical applications.
Q & A
Q. What are the established synthetic methodologies for tert-butyl 4-bromo-2-chlorobenzylcarbamate, and what critical reaction parameters affect yield and purity?
- Methodological Answer : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by halogenation. Key steps include:
Amine Protection : React the benzylamine precursor with di-tert-butyl dicarbonate (Boc anhydride) under inert conditions (e.g., nitrogen atmosphere) .
Halogenation : Introduce bromo and chloro substituents via electrophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for bromine) .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water.
- Critical Parameters : Temperature control (<0°C during Boc protection), stoichiometric ratios (1:1.2 amine:Boc anhydride), and anhydrous solvents to minimize hydrolysis .
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- 1D/2D NMR : Confirm substitution patterns (e.g., aromatic protons, Boc methyl groups). Discrepancies in splitting patterns may arise from rotational isomers; use NOESY to resolve .
- HRMS : Validate molecular weight (e.g., [M+H]+ expected: ~330–340 Da) with <2 ppm error .
- X-ray Crystallography : Definitive structural confirmation (e.g., bond angles, stereochemistry) .
Q. How should this compound be stored to maintain stability?
- Methodological Answer :
- Storage : Store at 0–6°C in airtight, amber vials with desiccants (e.g., silica gel). Avoid prolonged exposure to light or humidity .
- Decomposition Indicators : Discoloration (yellowing), precipitate formation, or reduced melting point (>5°C deviation from 103–106°C) .
Advanced Research Questions
Q. How can researchers resolve contradictory NMR data in derivatives of this compound?
- Methodological Answer :
- Hypothesis Testing : Compare experimental NMR with computational predictions (DFT-based chemical shift calculations).
- Alternative Techniques : Use heteronuclear correlation (HSQC/HMBC) to assign ambiguous signals or X-ray crystallography for absolute configuration .
- Case Study : A 2020 study resolved conflicting NOE signals by correlating crystal packing effects with solution-state dynamics .
Q. What strategies minimize byproduct formation during bromination of tert-butyl carbamate intermediates?
- Methodological Answer :
- Optimized Conditions :
Use N-bromosuccinimide (NBS) as a selective brominating agent.
Control reaction temperature (20–25°C) to avoid over-bromination.
Employ radical inhibitors (e.g., BHT) to suppress side reactions .
- Monitoring : Track reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and isolate intermediates promptly .
Q. How can enantioselective synthesis of tert-butyl carbamate derivatives be achieved?
- Methodological Answer :
- Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst for asymmetric induction during Boc protection .
- Validation : Chiral HPLC (Chiralpak IA column, 90:10 hexane:isopropanol) or polarimetry to confirm enantiomeric excess (>95%) .
Key Methodological Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
